

Ethyl 11-dodecenoate: A Novel Internal Standard for Robust Lipidomics Research

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Compound of Interest

Compound Name: Ethyl 11-dodecenoate

Cat. No.: B8260637

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in health and disease. The complexity of the lipidome and the inherent variability in sample preparation and analytical instrumentation necessitate the use of internal standards. An ideal internal standard should be a non-endogenous substance that shares similar physicochemical properties with the analytes of interest, allowing for correction of matrix effects and variations in extraction efficiency and instrument response. This document describes the application of **ethyl 11-dodecenoate** as a novel internal standard for the quantification of fatty acids and other lipid species in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). Its unique structure, with an odd-numbered carbon chain and a terminal double bond, makes it a suitable non-endogenous standard for a wide range of lipidomics applications.

Physicochemical Properties of Ethyl 11-dodecenoate

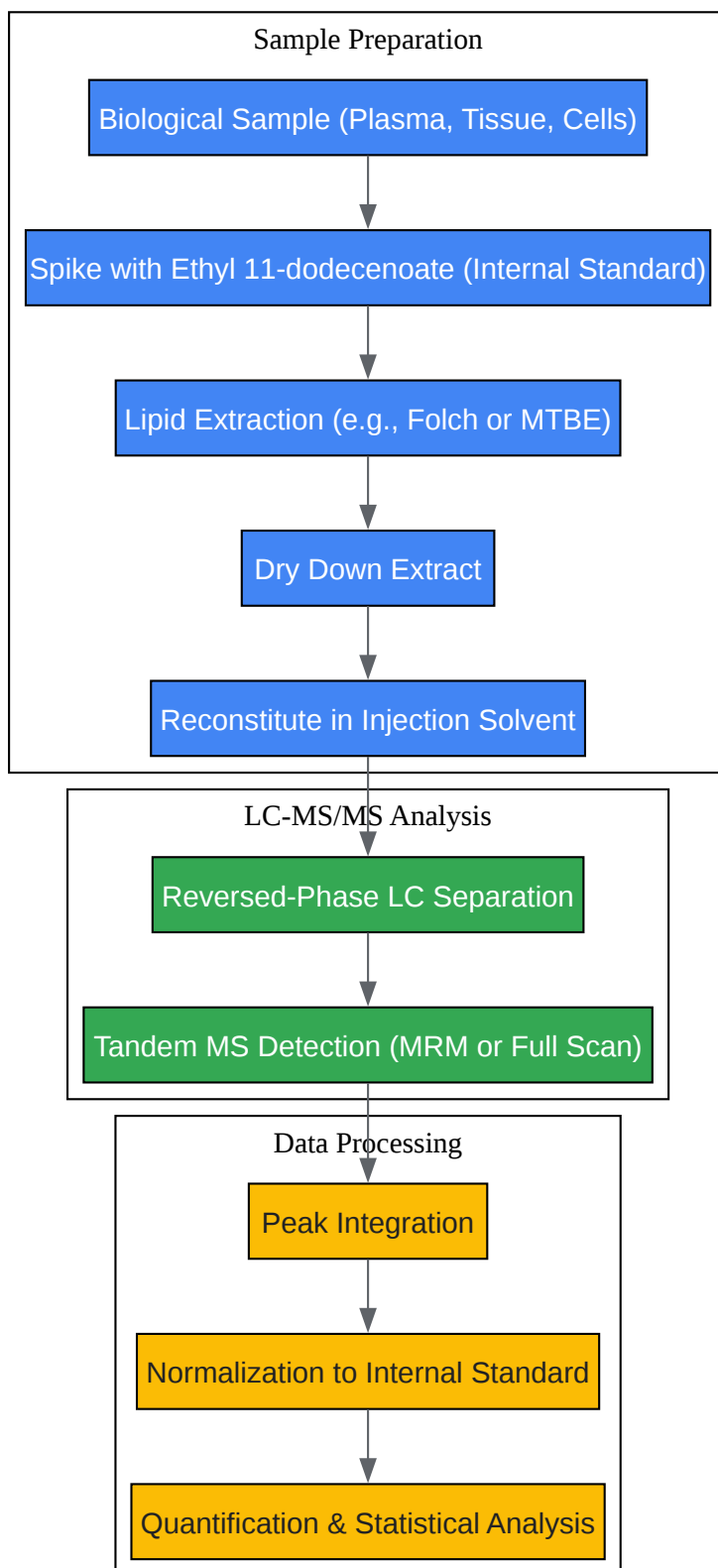
Ethyl 11-dodecenoate is a monounsaturated fatty acid ethyl ester. Its properties make it an excellent candidate for use as an internal standard in reversed-phase liquid chromatography,

where it will exhibit distinct retention behavior compared to endogenous saturated and polyunsaturated fatty acids.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₆ O ₂	--INVALID-LINK--[1]
Molecular Weight	226.36 g/mol	--INVALID-LINK--[1]
CAS Number	76063-06-4	--INVALID-LINK--[1]
Purity	>99%	--INVALID-LINK--[1]
Physical State	Liquid	--INVALID-LINK--[1]
Storage	Freezer	--INVALID-LINK--[1]

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for targeted or untargeted lipidomics analysis using **ethyl 11-dodecenoate** as an internal standard.



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Caption: General experimental workflow for lipidomics using an internal standard.

Detailed Experimental Protocols

Preparation of Standard Solutions

Materials:

- **Ethyl 11-dodecenoate** (Larodan, Product No. 30-1201 or equivalent)[[1](#)]
- Methanol (HPLC grade)
- Chloroform (HPLC grade)

Procedure:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **ethyl 11-dodecenoate** and dissolve it in 10 mL of a 1:1 (v/v) chloroform:methanol solution. Store at -20°C.
- Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution. This solution will be used to spike biological samples.

Lipid Extraction from Plasma (Folch Method)

Materials:

- Plasma samples
- **Ethyl 11-dodecenoate** working solution (10 µg/mL)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution (aqueous)
- Centrifuge

Procedure:

- To a 2 mL glass vial, add 100 µL of plasma.

- Add 10 μ L of the 10 μ g/mL **ethyl 11-dodecenoate** internal standard solution.
- Add 375 μ L of a chloroform:methanol (1:2, v/v) mixture. Vortex for 30 seconds.
- Incubate on ice for 15 minutes to allow for protein precipitation.
- Add 125 μ L of chloroform and vortex for 30 seconds.
- Add 125 μ L of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
- Centrifuge at 2,500 x g for 10 minutes at 4°C.
- Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.
- Dry the extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The following parameters are suggested for a reversed-phase LC-MS/MS analysis. These should be optimized for the specific instrument and analytes of interest.

LC Parameters:

Parameter	Recommended Setting
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile:Isopropanol (1:1, v/v)
Gradient	30% B to 100% B over 15 minutes, hold at 100% B for 3 minutes, then re-equilibrate at 30% B for 5 minutes.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

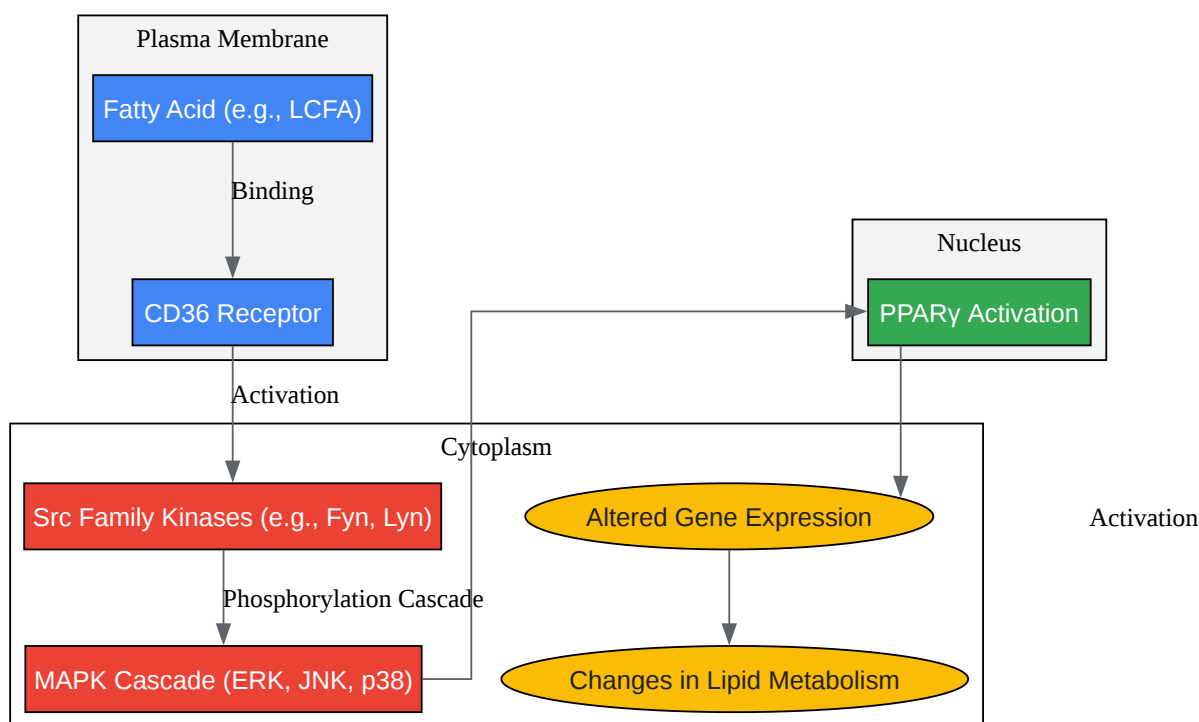
MS/MS Parameters (for **Ethyl 11-dodecenoate**):

The following multiple reaction monitoring (MRM) transitions are predicted for **ethyl 11-dodecenoate**. The exact m/z values and collision energies should be optimized empirically.

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1)	m/z 227.2 ([M+H] ⁺)
Product Ions (Q3)	m/z 88.1 (McLafferty rearrangement product), m/z 69.1 (allyl cation from the double bond)
Collision Energy	10-20 eV (to be optimized)
Dwell Time	50 ms

Fatty Acid Signaling Pathway

Fatty acids are not only metabolic fuels but also important signaling molecules that can modulate various cellular processes. One key mechanism involves the cell surface receptor CD36, which binds long-chain fatty acids and initiates a signaling cascade.



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Caption: CD36-mediated fatty acid signaling pathway.

This pathway illustrates how extracellular fatty acids, upon binding to the CD36 receptor, can trigger intracellular signaling cascades involving Src family kinases and the MAPK pathway.^[2]^[3] This ultimately leads to the activation of transcription factors like PPAR γ , which regulate the expression of genes involved in lipid metabolism and other cellular responses.^[3]

Conclusion

Ethyl 11-dodecenoate presents a valuable tool for lipidomics research as a non-endogenous internal standard. Its unique structure allows for clear differentiation from endogenous fatty acids, and its physicochemical properties are well-suited for standard lipid extraction and LC-MS analysis protocols. The detailed protocols and workflow provided herein offer a robust framework for the accurate and reproducible quantification of lipids in complex biological samples, contributing to the advancement of lipidomics in both basic and clinical research.

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References

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